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molecular formula C17H14O3S B1682369 Zaltoprofen CAS No. 74711-43-6

Zaltoprofen

Cat. No. B1682369
M. Wt: 298.4 g/mol
InChI Key: MUXFZBHBYYYLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111115

Procedure details

A process for preparing 2-(10,11-dihydro-10-oxodibenzo [b,f] thiepin-2-yl)propionic acid which comprises subjecting 2-(4-amino-3-carboxymethylphenyl)propionic acid or its salt to diazotization and subsequent reaction with thiophenol to produce 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid or its salt, and subjecting the product to cyclization reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-amino-3-carboxymethylphenyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])=[CH:16][C:4]=2[CH2:3]1.NC1C=CC(C(C)C(O)=[O:31])=CC=1CC(O)=O.C1(S)C=CC=CC=1>>[C:2]([CH2:3][C:4]1[CH:16]=[C:15]([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])[CH:14]=[CH:13][C:5]=1[S:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([OH:1])=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC2=C(SC3=C1C=CC=C3)C=CC(=C2)C(C(=O)O)C
Step Two
Name
2-(4-amino-3-carboxymethylphenyl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C(=O)O)C)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC=1C=C(C=CC1SC1=CC=CC=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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